

FAM amine 5-isomer chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FAM amine, 5-isomer*

Cat. No.: *B11931931*

[Get Quote](#)

An In-depth Technical Guide to 5-Carboxyfluorescein, N-succinimidyl Ester (5-FAM, SE)

Introduction

5-Carboxyfluorescein (5-FAM) is a foundational green fluorescent dye widely employed in biological research for the covalent labeling of biomolecules. This guide focuses on the single-isomer, amine-reactive derivative, 5-Carboxyfluorescein, N-succinimidyl Ester (5-FAM, SE). The succinimidyl ester (SE) moiety makes it a highly efficient tool for conjugating the fluorescein fluorophore to primary and secondary aliphatic amines, such as those found on proteins and amine-modified oligonucleotides. Its bright, photostable fluorescence and well-characterized spectral properties make it a staple for a diverse range of applications, from immunoassays to fluorescence microscopy.

It is important to distinguish this amine-reactive reagent from "FAM amine," which refers to a fluorescein molecule modified to contain a reactive amine group. The vast majority of labeling applications utilize the amine-reactive 5-FAM, SE described herein.

Core Properties and Chemical Structure

5-FAM, SE is derived from the xanthene class of dyes. The molecule consists of a fluorescein core with a carboxylic acid group at the 5-position of the bottom benzene ring, which is activated as an N-hydroxysuccinimide (NHS) ester. This activation renders the molecule highly susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond.

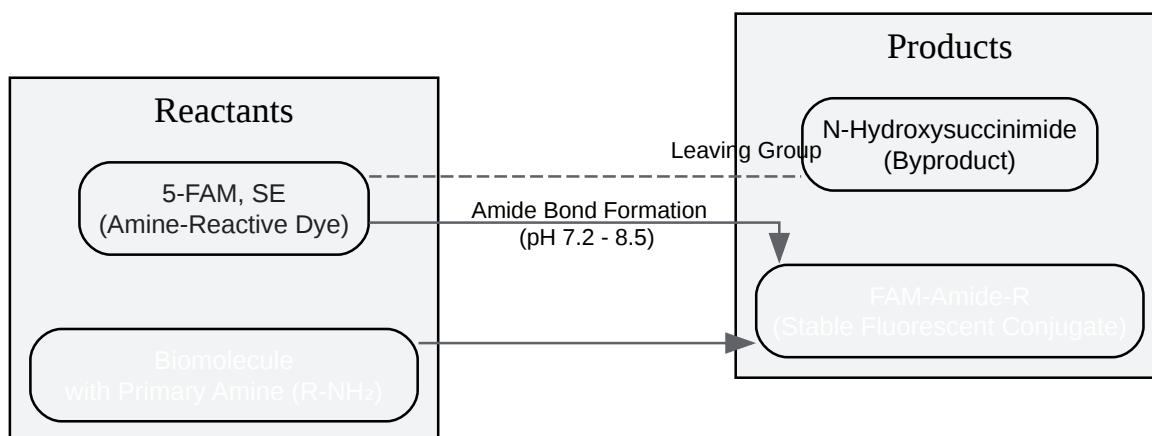
Chemical Structure: 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, N-succinimidyl ester

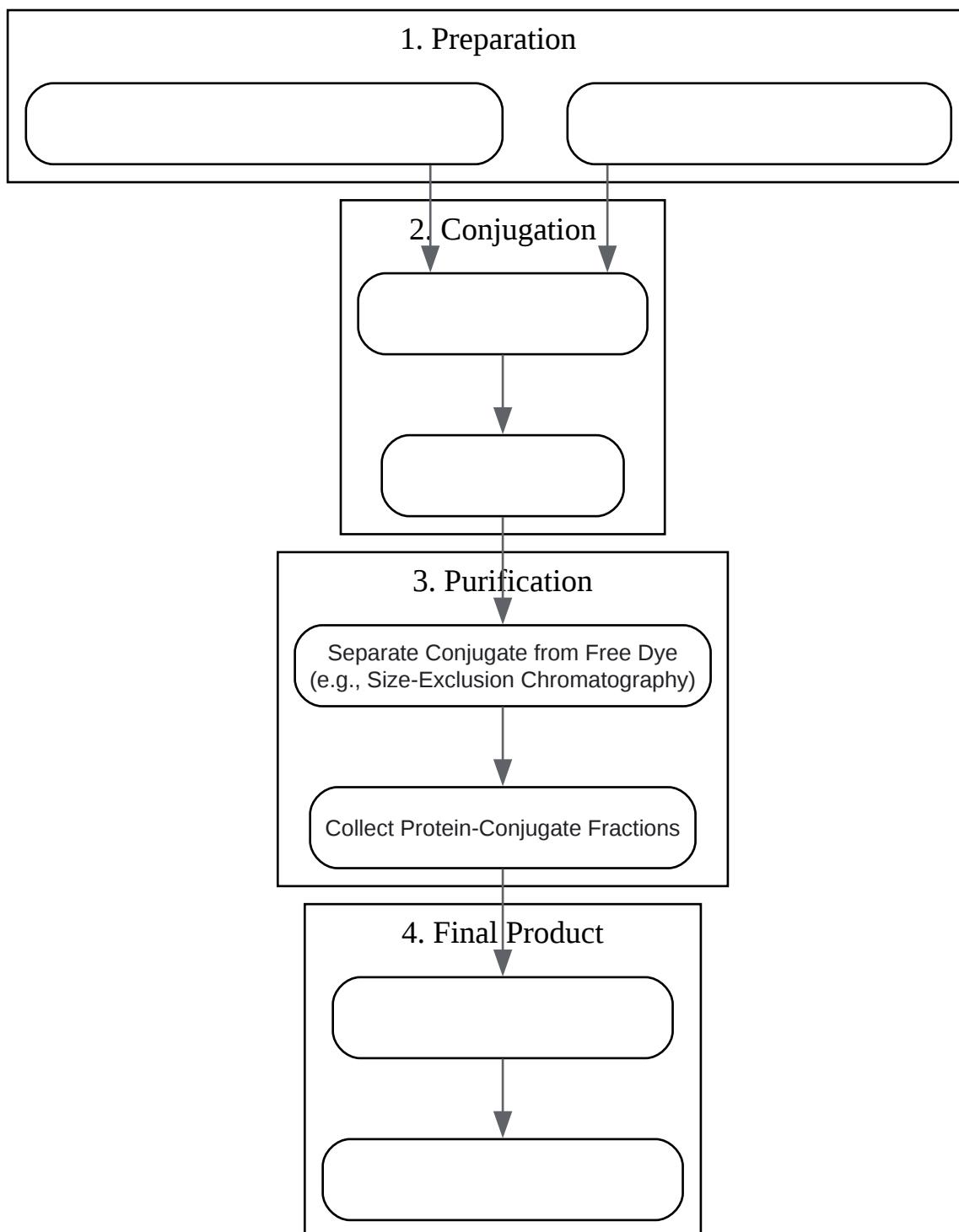
Quantitative Data Summary

The photophysical and chemical properties of 5-FAM, SE are critical for its application in quantitative fluorescence-based assays. These properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₂₅ H ₁₅ NO ₉	[1]
Molecular Weight	473.39 g/mol	[2]
Excitation Maximum (λ _{ex})	~494 nm	[1][2]
Emission Maximum (λ _{em})	~520 nm	[2][3]
Molar Extinction Coefficient (ε)	>72,000 M ⁻¹ cm ⁻¹ at ~494 nm (pH 9)	[4]
Fluorescence Quantum Yield (Φ)	~0.93	[5][6]
Appearance	Yellow to orange solid	[7]
Solubility	Soluble in DMSO, DMF	[5][6]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[1][8]
Target Moiety	Primary and secondary aliphatic amines (e.g., Lysine)	[1][9]

Note: Spectral properties can be pH-dependent. The fluorescence of FAM is stable in neutral to slightly alkaline buffers (pH 7.2-8.5) but decreases significantly in acidic environments (below pH 7). [4][10]


Synthesis and Reaction Mechanism


Synthesis Overview

The synthesis of 5-FAM, SE involves a two-step process. First, resorcinol is condensed with 4-carboxyphthalic anhydride in methanesulfonic acid to produce a mixture of 5- and 6-carboxyfluorescein isomers.[11] Following separation of the desired 5-isomer, the carboxylic acid is activated. This is typically achieved by reacting 5-carboxyfluorescein with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC).[12][13]

Reaction Mechanism with Primary Amines

The utility of 5-FAM, SE as a labeling reagent stems from the reactivity of the NHS ester. The succinimidyl group is an excellent leaving group. When a molecule containing a primary amine (such as the ϵ -amino group of a lysine residue on a protein) is introduced, it acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond, covalently linking the fluorophore to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[14][15] This reaction is most efficient at a slightly basic pH of 7.2-8.5.[9][16]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. 5-FAM (5-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 76823-03-5) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]
- 6. FAM amine, 5-isomer, 2183440-41-5 | BroadPharm [broadpharm.com]
- 7. biotium.com [biotium.com]
- 8. empbiotech.com [empbiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescein labeling of proteins - 每日生物评论 [bio-review.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FAM amine 5-isomer chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11931931#fam-amine-5-isomer-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com